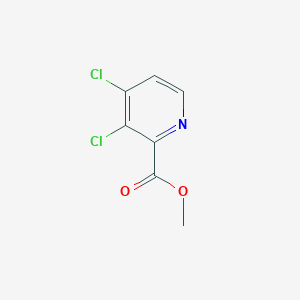

Methyl 3,4-dichloropyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUMBVLSKXWEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271651 | |

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-52-2 | |

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3,4 Dichloropyridine 2 Carboxylate

Precursor Synthesis and Functional Group Introduction on Pyridine (B92270) Ring

The initial stages of the synthesis require the strategic introduction of chloro and carboxyl functional groups at specific positions on the pyridine core. This presents a considerable challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards typical electrophilic aromatic substitution reactions. chemrxiv.orgnih.gov

Regioselective Dihalogenation Strategies for Pyridine Systems

Achieving a specific 3,4-dichloro substitution pattern on a pyridine ring necessitates highly selective halogenation methods. Direct halogenation of pyridine is often difficult, requiring harsh conditions and frequently resulting in mixtures of regioisomers. chemrxiv.org To overcome these limitations, several advanced strategies have been developed.

One effective approach involves the functionalization of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution and directs incoming groups to the 2- and 4-positions. nih.govnih.gov Subsequent removal of the N-oxide group provides the substituted pyridine. While this is a common strategy for 2-halo pyridines, achieving 3,4-disubstitution often requires a multi-step sequence or starting with an already substituted precursor. nih.gov

Another powerful strategy is directed ortho-metalation, where a functional group on the pyridine ring directs lithiation to an adjacent position, followed by quenching with an electrophilic chlorine source. nih.gov However, accessing the 3- and 4-positions can be less straightforward and may depend on the directing group's position.

For introducing a second chlorine atom, a Sandmeyer-type reaction on an aminopyridine precursor is a viable route. For instance, 2,3-dichloropyridine (B146566) can be formed from 3-amino-2-chloropyridine. google.com This process involves diazotization of the amino group with a nitrite (B80452) salt in hydrochloric acid, followed by decomposition of the resulting diazonium salt in the presence of a copper catalyst to introduce the second chloro group. google.com A similar strategy could be envisioned for the synthesis of a 3,4-dichloropyridine (B130718) precursor, starting from a suitable amino-chloropyridine.

Carboxylic Acid Precursors from Substituted Pyridines

The carboxylic acid group at the 2-position is typically introduced by oxidizing a precursor functional group, most commonly a methyl group. 4-Chloropyridine-2-carboxylic acid, an important intermediate, is synthesized by the oxidation of 4-chloro-2-methylpyridine (B118027). guidechem.com This transformation can be achieved using strong oxidizing agents.

Common methods for this oxidation include:

Potassium Permanganate (KMnO₄): Heating 4-chloro-2-methylpyridine with KMnO₄ in an aqueous solution effectively converts the methyl group to a carboxylic acid. guidechem.com

Potassium Dichromate (K₂Cr₂O₇): Refluxing 4-chloro-2-methylpyridine in a sulfuric acid solution containing K₂Cr₂O₇ is another established method for the oxidation. guidechem.com

Following the oxidation, the product, 4-chloropyridine-2-carboxylic acid, is isolated by adjusting the pH of the reaction mixture to precipitate the acid, which can then be purified by extraction and recrystallization. guidechem.com This well-documented oxidation of a methyl group serves as a reliable template for synthesizing the 3,4-dichloropyridine-2-carboxylic acid precursor from a corresponding 3,4-dichloro-2-methylpyridine (B25698) intermediate.

Esterification Protocols for Pyridine-2-carboxylic Acids

The final step in the synthesis of the target compound is the esterification of the 3,4-dichloropyridine-2-carboxylic acid precursor with methanol (B129727). Esters of pyridine carboxylic acids are valuable intermediates in the synthesis of numerous compounds, including amides and hydrazides. google.com

Acid-Catalyzed Esterification Approaches

The most common method for converting pyridine carboxylic acids to their corresponding esters is acid-catalyzed esterification, often referred to as Fischer esterification. This equilibrium-controlled process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com

Several catalysts are effective for this transformation:

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used and cost-effective catalyst for this reaction. google.compatsnap.com

Thionyl Chloride (SOCl₂): In a variation of this method, thionyl chloride can be added to methanol to generate the acidic species in situ. This approach is highly effective, as seen in the synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester. patsnap.com

Other Acid Catalysts: Other strong acids, such as benzene (B151609) sulfonic acid, have also demonstrated excellent catalytic properties for the esterification of pyridine carboxylic acids. google.com

The general procedure involves heating the pyridine carboxylic acid in an excess of the alcohol (in this case, methanol) with a catalytic amount of the strong acid. google.comgoogle.com

Optimization of Reaction Conditions for Ester Yield and Purity

To maximize the yield and purity of the final methyl ester, careful optimization of reaction conditions is essential. Since esterification is a reversible reaction, strategies are often employed to shift the equilibrium toward the product side.

One key strategy is the removal of water as it is formed. This can be accomplished by using a Dean-Stark apparatus with an inert, water-immiscible organic solvent like benzene or toluene, which forms a constant boiling azeotrope with water. google.com However, when using a large excess of a low-boiling alcohol like methanol, the excess reactant itself can drive the reaction to completion.

A specific example for a related compound, the preparation of 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester, provides insight into optimized conditions. The reaction of the carboxylic acid with methanol at 60°C for approximately 7 hours using concentrated sulfuric acid as a catalyst resulted in a high yield of 89.14%. patsnap.com An alternative method using thionyl chloride in methanol under the same temperature and time conditions also proved effective. patsnap.com These conditions, summarized in the table below, serve as an excellent starting point for the synthesis of Methyl 3,4-dichloropyridine-2-carboxylate.

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Concentrated H₂SO₄ | Methanol | 60°C | ~7 hours | 89.14% | patsnap.com |

| Thionyl Chloride | Methanol | 60°C | 7 hours | Not specified | patsnap.com |

Multi-Step Synthetic Sequences and Efficiency Enhancements

Regioselective Dichlorination: Introduction of chlorine atoms at the C3 and C4 positions of a suitable pyridine precursor.

Introduction of C2 Functionality: Establishing a methyl group at the C2 position, if not already present in the starting material.

Oxidation: Conversion of the 2-methyl group to a carboxylic acid using a strong oxidizing agent like KMnO₄. guidechem.com

Esterification: Acid-catalyzed reaction of the resulting 3,4-dichloropyridine-2-carboxylic acid with methanol to yield the final product. patsnap.com

Development of Convergent and Linear Synthetic Routes

The architectural complexity of a target molecule often dictates the most efficient synthetic strategy. Both linear and convergent syntheses offer distinct advantages and are viable approaches for the preparation of this compound.

Linear Synthesis:

A linear synthesis involves the sequential modification of a starting material through a series of chemical transformations. A plausible linear approach to this compound could commence with a readily available pyridine derivative, such as 2-picoline. The synthesis would proceed through a step-by-step introduction of the required functional groups: N-oxidation, chlorination, and finally, esterification of a carboxylic acid intermediate.

One potential linear pathway is outlined below:

N-Oxidation: The synthesis can be initiated by the oxidation of a substituted pyridine to its corresponding N-oxide. This is a common strategy to activate the pyridine ring for subsequent electrophilic substitutions. For instance, 3-chloropyridine (B48278) can be oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758).

Chlorination: The resulting pyridine-N-oxide can then undergo chlorination. The N-oxide group directs electrophilic reagents to the C4 position. Subsequent reactions can be employed to introduce a chlorine atom at the C3 position.

Introduction of the Carboxylate Group: A carboxylate group can be introduced at the C2 position through various methods, such as lithiation followed by quenching with carbon dioxide.

Esterification: The final step would involve the esterification of the resulting 3,4-dichloropyridine-2-carboxylic acid with methanol, typically under acidic conditions or using reagents like thionyl chloride followed by methanol, to yield the target compound. A similar process is used for the synthesis of methyl 4-chloropicolinate, where 2-picolinic acid is first treated with thionyl chloride and then with methanol to achieve esterification.

Table 1: Proposed Linear Synthetic Route and Key Parameters

| Step | Reaction | Key Reagents & Conditions | Purpose |

| 1 | N-Oxidation | m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), 20-25°C | Activation of the pyridine ring for subsequent functionalization. |

| 2 | Chlorination | Vilsmeier-Haack or other chlorinating agents | Introduction of chlorine atoms at the 3 and 4 positions. |

| 3 | Carboxylation | n-Butyllithium, CO2 | Introduction of the carboxylic acid group at the 2-position. |

| 4 | Esterification | Methanol, Thionyl Chloride or Acid Catalyst | Conversion of the carboxylic acid to the methyl ester. |

Convergent Synthesis:

For this compound, a convergent strategy could involve the synthesis of a dichlorinated pyridine ring and a separate precursor for the carboxylate group, followed by their coupling. For example, a suitably substituted dichloropyridine could be coupled with a reagent that can be converted to a methyl carboxylate.

A hypothetical convergent approach might involve a palladium-catalyzed cross-coupling reaction. A di-iodinated or di-brominated pyridine precursor could be synthesized and then selectively coupled with a carbon monoxide source and methanol in the presence of a palladium catalyst to introduce the methoxycarbonyl group. This type of carbonylation reaction is a known method for preparing pyridine carboxylic acid esters from halopyridines.

Table 2: Comparison of Linear and Convergent Synthetic Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Overall Yield | Generally lower due to the multiplicative effect of yield losses at each step. | Typically higher as the number of sequential steps is reduced. |

| Efficiency | Can be less efficient for complex molecules due to the long reaction sequence. | More efficient for complex targets by allowing parallel synthesis of fragments. |

| Flexibility | Less flexible, as the entire sequence must be followed in order. | More flexible, allowing for optimization of individual fragment syntheses. |

| Purification | Can involve purification of numerous intermediates. | May require fewer purifications of complex, late-stage intermediates. |

Purification Techniques for Intermediate and Final Products

The purity of the final compound and its intermediates is paramount for their intended applications. A combination of non-chromatographic and chromatographic techniques is typically employed for the purification of this compound and its precursors.

Non-Chromatographic Methods:

Recrystallization: This is a primary technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of the compound – it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For pyridine derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate (B1210297), and hexane (B92381), or mixtures thereof. For instance, related compounds like 2,6-dichloro-3-methylpyridine (B1299082) have been successfully recrystallized from hexane.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases. For example, after a reaction, the crude product can be taken up in an organic solvent like ethyl acetate and washed with aqueous solutions (e.g., saturated sodium bicarbonate) to remove acidic or basic impurities.

Distillation: For liquid intermediates or products with sufficient volatility and thermal stability, distillation can be an effective purification method.

Chromatographic Methods:

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For pyridine carboxylate derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the target compound from its impurities. For example, the purification of methyl 4-chloropicolinate has been achieved using silica gel chromatography with a 40% ethyl acetate/hexane eluent.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related isomers, HPLC is the method of choice. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol and water), is commonly used for the purification of organic molecules. The separation of positional isomers of dichlorobenzene has been successfully demonstrated using HPLC, highlighting its potential for purifying dichlorinated pyridine derivatives.

Table 3: Overview of Purification Techniques

| Technique | Principle | Application | Example Solvents/Conditions |

| Recrystallization | Differential solubility at different temperatures. | Purification of solid intermediates and final product. | Ethanol/water, Ethyl acetate/hexane |

| Extraction | Differential solubility in immiscible liquids. | Work-up procedure to remove soluble impurities. | Ethyl acetate, Dichloromethane, aq. NaHCO3 |

| Column Chromatography | Differential adsorption on a stationary phase. | General purification of intermediates and final product. | Silica gel; Hexane/Ethyl acetate gradient |

| HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Final purification to high purity; separation of isomers. | C18 column; Acetonitrile/water gradient |

Chemical Transformations and Derivatization Studies of Methyl 3,4 Dichloropyridine 2 Carboxylate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring, enhanced by the presence of two chlorine atoms and a methyl carboxylate group, makes Methyl 3,4-dichloropyridine-2-carboxylate susceptible to nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the introduction of a wide range of nucleophiles, leading to diverse functionalized pyridine derivatives.

In SNAr reactions of dihalopyridines, the position of nucleophilic attack is a critical aspect. For substrates like this compound, the substitution can theoretically occur at either the C3 or C4 position. The regioselectivity is dictated by a combination of electronic and steric factors. Generally, positions that are para or ortho to the ring nitrogen and an electron-withdrawing group are activated towards nucleophilic attack. In this molecule, the C4 position is para to the ring nitrogen, while the C3 position is meta. The C4 position is also para to the electron-withdrawing methyl carboxylate group at C2 (via the ring nitrogen). Consequently, the C4 position is significantly more electronically activated for SNAr.

Research on analogous 2,4-dichloropyrimidines consistently shows a strong preference for nucleophilic substitution at the C4 position. wuxiapptec.com This selectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens. wuxiapptec.com A similar electronic rationale applies to this compound, making the C4-chloro substituent the more labile leaving group in SNAr reactions.

The table below summarizes the typical regioselectivity observed in SNAr reactions of related dichlorinated N-heterocycles.

| Substrate | Nucleophile | Major Substitution Position | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Amines | C4 | wuxiapptec.com |

| 2,6-Dichloropyridine | Phenols | C6 (with DABCO catalyst) | researchgate.net |

| 2-MeSO2-4-chloropyrimidine | Alkoxides | C2 | wuxiapptec.com |

| 5-Substituted-2,4-dichloropyrimidines | Tertiary Amines | C2 | nih.gov |

Amination via SNAr is a widely used method for synthesizing aminopyridine derivatives, which are important scaffolds in medicinal chemistry. mdpi.com The reaction of this compound with various primary and secondary amines is expected to proceed with high regioselectivity at the C4 position. These reactions can often be performed under relatively mild conditions, sometimes even without a transition-metal catalyst, particularly when the pyridine ring is highly activated. researchgate.net

The reaction conditions for amination can vary. While some activated heteroaryl chlorides react with amines in the presence of a base like potassium fluoride (B91410) in water, less reactive substrates may require palladium catalysis. researchgate.net For highly activated substrates, the uncatalyzed SNAr pathway is often efficient. In the case of 6-aryl-2,4-dichloropyrimidines, reactions with aromatic amines were found to proceed with high regioselectivity for the C4 position without the need for a catalyst. acs.org Given the electronic activation of the C4 position in this compound, similar catalyst-free aminations are plausible.

The reactivity of an aryl halide in an SNAr reaction is heavily influenced by the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged Meisenheimer complex intermediate. In this compound, there are three key features influencing reactivity:

The Ring Nitrogen: The nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the pyridine ring and makes it more electrophilic compared to a benzene (B151609) ring.

The Chlorine Atoms: Halogens are inductively electron-withdrawing, further activating the ring. The general reactivity trend for leaving groups in SNAr is F > Cl ≈ Br. chemrxiv.org

The Methyl Carboxylate Group (-COOCH₃): Located at the C2 position, this ester group is a strong EWG. It significantly enhances the electrophilicity of the ring, particularly at the C4 and C6 positions.

Studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can influence the regioselectivity of nucleophilic attack. researchgate.net Bulky substituents at C3 tend to direct the substitution to the more sterically accessible C6 position. researchgate.net In the case of this compound, the methyl carboxylate at C2 exerts a steric effect on the C3 position, potentially hindering nucleophilic attack there. This steric hindrance, combined with the strong electronic activation at C4, reinforces the preference for substitution at the C4 position.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, provides a powerful alternative for functionalizing the chloro-substituents of this compound. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under conditions that are often complementary to SNAr reactions.

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for forming C-C bonds, typically coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used in the synthesis of biaryl and heteroaryl compounds. nih.gov For this compound, Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or vinyl groups at the C3 and/or C4 positions.

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand for the palladium catalyst is critical for achieving high efficiency, especially when using less reactive aryl chlorides. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition step. nih.gov

| Catalyst System (Pd Source + Ligand) | Substrate Type | Typical Base | Key Advantage | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ + SPhos | Highly oxygenated aryl halides | K₃PO₄ | High efficiency, low catalyst loading | nih.gov |

| [(tBubpy)PdCl₂] | Aryl iodide and bromide | - | High efficiency in alcohol solvent | asianpubs.org |

| PEPPSI-type palladium complexes | Aryl chloride | - | Good yields in polar solvents | mdpi.com |

| Pd/TiO₂ | Aryl chloride and bromide | - | Ligand-free conditions | mdpi.com |

A significant challenge and opportunity in the functionalization of dihaloheteroarenes is achieving site-selectivity. For this compound, it is desirable to control whether the Suzuki-Miyaura coupling occurs at the C3 or C4 position. Conventionally, halides adjacent to a nitrogen atom (the C2 or C6 positions in pyridine) are more reactive in Pd-catalyzed cross-couplings. nih.gov However, for 3,4-disubstituted pyridines, the electronic and steric environment of each chlorine is different.

Recent research has demonstrated that the choice of ligand can override the intrinsic reactivity of the C-Cl bonds, allowing for tunable site-selectivity. nih.govorganic-chemistry.org For 2,4-dichloropyridines, it was shown that sterically hindered N-heterocyclic carbene (NHC) ligands promote cross-coupling at the C4 position, which is typically less reactive than the C2 position. nih.govorganic-chemistry.org Conversely, other ligands like dppf can favor reaction at the C2 position. nih.gov This ligand-controlled regioselectivity is a powerful tool. By carefully selecting the palladium catalyst and ligand, one can direct the cross-coupling reaction to a specific site on the this compound core. For instance, a bulky ligand might favor coupling at the more sterically accessible C4 position, while a different ligand might favor the electronically distinct C3 position. This allows for the sequential and controlled introduction of different substituents, greatly expanding the synthetic utility of the starting material. nih.govnih.govrsc.org

Other Catalytic Arylation and Alkylation Reactions (e.g., Stille, Ru-catalyzed C-H Arylation)

Generic information regarding Stille and Ruthenium-catalyzed C-H arylation reactions is abundant. The Stille coupling is a versatile cross-coupling reaction that utilizes an organotin compound and an organic halide in the presence of a palladium catalyst. Ruthenium-catalyzed C-H arylation is a powerful tool for the formation of carbon-carbon bonds by directly functionalizing a C-H bond. However, specific studies detailing the application of these methods to this compound, including reaction conditions, yields, and substrate scope, could not be located. Without such dedicated research, a detailed discussion with supporting data tables is not possible.

Transformations of the Ester Moiety

Hydrolysis to the Corresponding Pyridine Carboxylic Acid

The hydrolysis of a methyl ester to a carboxylic acid is a fundamental organic transformation that can be achieved under acidic or basic conditions. It is chemically plausible that this compound can be hydrolyzed to 3,4-dichloropyridine-2-carboxylic acid. However, specific documented procedures with detailed experimental conditions, such as reagent concentrations, temperature, reaction times, and product yields for this particular substrate, are not available in the searched literature.

Amidation and Ureation Reactions to Form Picolinate (B1231196) Derivatives

The conversion of esters to amides (amidation) is a common synthetic procedure, typically involving reaction with an amine. While general methods for amidation are well-documented, specific examples of amidation or ureation reactions starting from this compound to form corresponding picolinate derivatives could not be found. One related study detailed the synthesis of amides and ureas from a more complex derivative, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate, which is not the target molecule.

Transesterification Processes

Transesterification, the process of exchanging the alkoxy group of an ester with another, is a standard reaction in organic chemistry, often catalyzed by acids or bases. Despite the general understanding of this process, no specific research articles were identified that describe the transesterification of this compound with various alcohols to yield different ester derivatives.

Oxidation and Reduction Chemistry

N-Oxidation of the Pyridine Nitrogen

The oxidation of the nitrogen atom in a pyridine ring to form an N-oxide is a known transformation, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). While the N-oxidation of various pyridine derivatives has been reported, specific literature detailing the N-oxidation of this compound, including the reaction's efficiency and the properties of the resulting N-oxide, is not available.

Selective Reduction of Pyridine Ring or Functional Groups

The selective reduction of this compound presents a significant challenge due to the presence of multiple reducible sites: the pyridine ring and the methyl ester group. Furthermore, the chlorine substituents on the pyridine ring introduce the possibility of hydrodechlorination as a competing side reaction. Research in this area has focused on the development of catalytic systems and reaction conditions that can achieve high chemoselectivity for the desired transformation.

Reduction of the Pyridine Ring

The catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) scaffold is a valuable transformation, as piperidines are prevalent structural motifs in many biologically active compounds. For the hydrogenation of substituted pyridines, various catalysts have been explored, with platinum and rhodium-based systems showing particular promise.

Catalytic hydrogenation using platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a well-established method for the reduction of aromatic rings. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net In the context of substituted pyridines, this method has been successfully employed to yield the corresponding piperidines. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net The reaction is typically carried out under hydrogen pressure in a suitable solvent, often an acidic medium like glacial acetic acid, which can enhance the activity of the catalyst. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net For the hydrogenation of chloropyridines, careful control of reaction conditions is crucial to minimize competing dechlorination reactions.

Rhodium-based catalysts, such as rhodium on carbon or rhodium(III) oxide (Rh2O3), have also emerged as effective catalysts for the hydrogenation of functionalized pyridines under mild conditions. rsc.orgrsc.orgresearchgate.netacs.org These catalysts can offer high activity and selectivity for the reduction of the pyridine ring while tolerating other functional groups. The choice of solvent and reaction parameters plays a critical role in achieving the desired outcome.

Reduction of the Ester Functional Group

Selective reduction of the methyl ester group in this compound to the corresponding primary alcohol, (3,4-dichloropyridin-2-yl)methanol, requires a reducing agent that is chemoselective for the ester in the presence of the chlorinated pyridine ring. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can readily reduce esters, they are often too reactive and can lead to the reduction of the pyridine ring and dechlorination. harvard.edu

A milder and more selective approach involves the use of sodium borohydride (B1222165) (NaBH4). Although NaBH4 itself is generally unreactive towards esters under standard conditions, its reactivity can be enhanced by the use of additives or specific solvent systems. reddit.comias.ac.in For instance, the combination of sodium borohydride with Lewis acids such as calcium chloride (CaCl2) can generate a more potent reducing species, calcium borohydride, in situ, which is capable of reducing esters. reddit.comresearchgate.netescholarship.orggoogle.comresearchgate.net Another effective method involves conducting the reduction with sodium borohydride in a mixture of solvents like tetrahydrofuran (B95107) (THF) and methanol (B129727). ias.ac.in This system has been shown to successfully reduce aromatic and heteroaromatic esters to their corresponding alcohols. ias.ac.in These methods offer a greater degree of selectivity, potentially leaving the dichloropyridine ring intact.

The following table summarizes potential reaction conditions for the selective reduction of this compound based on studies of similar substrates.

| Transformation | Reagents and Conditions | Potential Product | Key Considerations |

|---|---|---|---|

| Pyridine Ring Reduction | H2, PtO2, Glacial Acetic Acid, RT, 50-70 bar | Methyl 3,4-dichloropiperidine-2-carboxylate | Potential for dechlorination. Acetic acid can enhance catalyst activity. |

| Pyridine Ring Reduction | H2, Rh2O3, Solvent (e.g., TFE), RT-40°C, 5 bar | Methyl 3,4-dichloropiperidine-2-carboxylate | Mild conditions may favor selectivity and minimize side reactions. |

| Ester Group Reduction | NaBH4, CaCl2, THF/Ethanol, RT | (3,4-dichloropyridin-2-yl)methanol | In situ generation of a more reactive borohydride species. |

| Ester Group Reduction | NaBH4, THF/Methanol, Reflux | (3,4-dichloropyridin-2-yl)methanol | Mixed solvent system enhances the reducing power of NaBH4. |

Structural Characterization and Spectroscopic Investigations in Chemical Research

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of a molecule's solid-state structure. This analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecular conformation. It also reveals the spatial arrangement of molecules within the crystal lattice, offering insights into intermolecular forces.

Determination of Molecular Conformation and Stereochemistry

Without experimental crystallographic data for Methyl 3,4-dichloropyridine-2-carboxylate, a definitive description of its molecular conformation and stereochemistry cannot be provided. Such an analysis would typically detail the planarity of the pyridine (B92270) ring, the orientation of the chloro and methyl carboxylate substituents relative to the ring, and any conformational isomers that may exist in the solid state.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

The study of intermolecular interactions is fundamental to understanding the self-assembly of molecules in the crystalline state. While one could hypothesize potential interactions for this compound, such as weak C–H···O or C–H···N hydrogen bonds, or halogen bonding involving the chlorine atoms, the absence of a determined crystal structure precludes any concrete analysis of its supramolecular assembly.

Crystalline Packing and Lattice Feature Elucidation

Details regarding the crystalline packing, such as the crystal system, space group, and unit cell dimensions, are unknown for this compound. Consequently, an elucidation of its lattice features and packing motifs is not possible.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are powerful methods for establishing the connectivity between atoms within a molecule. COSY (Correlation Spectroscopy) experiments would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish one-bond and multiple-bond correlations between protons and carbons, respectively. In the absence of any published 2D NMR studies for this compound, a detailed assignment of its NMR spectra and confirmation of its atomic connectivity cannot be performed.

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for the structural elucidation and compositional verification of chemical compounds. These methods provide precise information about the molecular weight, elemental composition, and fragmentation patterns of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule with high accuracy. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C₇H₅Cl₂NO₂, the theoretical exact mass can be calculated. The HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm). This validation is crucial for confirming the identity of the synthesized compound and distinguishing it from isomers or other compounds with similar nominal masses.

Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations, as experimental data is not available.)

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₇H₅³⁵Cl₂NO₂ | 204.9697 |

| [M+H]⁺ | C₇H₆³⁵Cl₂NO₂ | 205.9770 |

Disclaimer: The data presented in this table is for illustrative purposes and is based on theoretical calculations. It does not represent experimentally obtained results.

CHN Elemental Analysis for Compositional Verification

CHN (Carbon, Hydrogen, Nitrogen) elemental analysis is a combustion-based technique that provides the weight percentages of these elements in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. For this compound (C₇H₅Cl₂NO₂), a successful synthesis and purification would be confirmed if the experimental CHN values are in close agreement (typically within ±0.4%) with the calculated percentages.

Table 2: Theoretical Elemental Composition of this compound (Note: This table is based on theoretical calculations, as experimental data is not available.)

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 40.81 |

| Hydrogen | H | 2.45 |

| Nitrogen | N | 6.80 |

| Chlorine | Cl | 34.41 |

| Oxygen | O | 15.53 |

Disclaimer: The data presented in this table is for illustrative purposes and is based on theoretical calculations. It does not represent experimentally obtained results.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are invaluable for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O stretching of the ester, the C-Cl bonds, and the aromatic pyridine ring.

Table 3: Expected IR Absorption Bands for this compound (Note: This table presents expected ranges for functional groups and is not based on experimental data for the specific compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1720-1740 |

| Ester | C-O Stretch | 1250-1300 |

| Aromatic Ring | C=C & C=N Stretches | 1450-1600 |

| C-H (Aromatic) | C-H Stretch | 3000-3100 |

| C-H (Methyl) | C-H Stretch | 2850-2960 |

| C-Cl | C-Cl Stretch | 600-800 |

Disclaimer: The data presented in this table is for illustrative purposes and is based on general spectroscopic principles. It does not represent experimentally obtained results for this compound.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While no specific Raman spectroscopic data for this compound has been found, this technique would be useful for observing vibrations that are weak or inactive in the IR spectrum. For instance, the symmetric vibrations of the dichlorinated pyridine ring might be more prominent in the Raman spectrum. It can provide additional structural information and confirm the presence of the various functional groups within the molecule.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Calculations using hybrid functionals, such as B3LYP, combined with appropriate basis sets, offer a reliable balance between accuracy and computational cost for organic molecules.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For pyridine (B92270) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. The optimized geometry reveals that substituted pyridine rings are generally planar or nearly planar. electrochemsci.org The electronic structure defines the distribution of electrons within the molecule, which is fundamental to its physical and chemical properties.

Table 1: Representative Optimized Geometrical Parameters for a Dichlorinated Pyridine Carboxylate Skeleton (Illustrative data based on related structures)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | C-N-C | 117.0 - 119.0 |

| C-N (ring) | 1.33 - 1.35 | C-C-C | 118.0 - 121.0 |

| C-Cl | ~1.74 | C-C-Cl | 119.0 - 122.0 |

| C-C (ester) | ~1.51 | N-C-C (ester) | ~116.0 |

| C=O | ~1.21 | O=C-O | ~125.0 |

| C-O | ~1.35 | C-O-C (methyl) | ~116.0 |

This interactive table contains representative data calculated for analogous systems.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability.

For a molecule like Methyl 3,4-dichloropyridine-2-carboxylate, the HOMO is expected to be distributed over the pyridine ring and chlorine atoms, while the LUMO is likely concentrated on the pyridine ring, particularly the electron-withdrawing carboxylate group. researchgate.net This distribution indicates the regions susceptible to electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative data based on 2,3-Dichloropyridine (B146566) and related structures) ekb.eg

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.75 |

This interactive table contains representative data from analogous systems.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative measure of stability, hardness, and electrophilic character.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronic Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

A high hardness value indicates high stability and low reactivity. The electrophilicity index measures the propensity of a species to accept electrons.

Table 3: Representative Global Chemical Reactivity Descriptors (Calculated from data in Table 2)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.10 |

| Chemical Hardness (η) | 2.875 |

| Electronic Chemical Potential (μ) | -3.975 |

| Electrophilicity Index (ω) | 2.75 |

This interactive table contains representative data calculated from analogous systems.

Table 4: Representative NBO Second-Order Perturbation Analysis (Illustrative data based on analogous halogenated heterocyclic systems)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N | π(C-C) | ~5-10 | n → π |

| LP(2) Cl | σ(C-C) | ~2-5 | n → σ |

| π(C-C) | π(C-N) | ~15-25 | π → π |

| π(C-N) | π(C-C) | ~10-20 | π → π |

LP denotes a lone pair. This interactive table contains representative data from analogous systems.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. The map is plotted on the molecule's electron density surface, with different colors representing different potential values. Red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would show negative potential (red/yellow) around the nitrogen atom and the carbonyl oxygen of the ester group due to their lone pairs of electrons. The regions around the hydrogen atoms and potentially the carbon atoms attached to the electronegative chlorine atoms would exhibit positive potential (blue).

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific molecular motion, such as stretching, bending, or torsion. This theoretical assignment is invaluable for interpreting experimental spectra. For dichlorinated pyridine derivatives, characteristic bands include C-H stretching, C-C and C-N ring stretching, C-Cl stretching, and various in-plane and out-of-plane bending modes. nih.gov

Table 5: Representative Calculated Vibrational Frequencies and Assignments (Illustrative data based on 2,3-Dichloropyridine)

| Frequency (cm-1) | Assignment | Type of Vibration |

| 3124 - 3094 | C–H | Stretching |

| 1560 - 1530 | C=C / C=N | Ring Stretching |

| 1420 - 1370 | C-C | Ring Stretching |

| 1100 - 1000 | C-H | In-plane Bending |

| 850 - 800 | C-Cl | Stretching |

| 750 - 700 | C-H | Out-of-plane Bending |

This interactive table contains representative data from analogous systems.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in mapping the intricate details of chemical reactions. By simulating molecular interactions and energy changes, chemists can gain a deeper understanding of how reactions proceed, identifying key intermediates and the energetic barriers that must be overcome.

For instance, in reactions involving dimerization and cyclization, DFT computational analysis can help confirm whether a proposed radical pathway is feasible. acs.org By calculating the Gibbs free energy barrier for key steps, such as the initial C-C bond formation, researchers can validate proposed mechanisms. acs.org These computational exercises are crucial for understanding not just whether a reaction occurs, but how it occurs, providing insights that can be used to optimize reaction conditions or design new synthetic routes.

Energetic profiling involves calculating the energy of a chemical system as it transforms from reactants to products. This creates a reaction coordinate diagram that visualizes the energy changes throughout the reaction, including the activation energies of transition states and the relative energies of intermediates.

DFT calculations are a common tool for determining the energetics of reactions involving substituted pyridines. researchgate.net For example, the favorability of a ligand substitution reaction can be quantified by calculating the energy change (in kcal/mol) for the proposed step. researchgate.net This analysis can reveal why certain isomers are formed preferentially and how electronic effects from substituents, such as the chlorine atoms and the carboxylate group in this compound, influence the reaction's energy landscape. Computational studies on related compounds have used DFT at the B3LYP/6-311G++(d,p) level of theory to calculate electronic properties and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding reactivity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern computational chemistry, aiming to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties.

QSPR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical equation that relates these descriptors to an observed property. For pyridine derivatives, a wide range of properties have been modeled, including thermodynamic properties, toxicity, and corrosion inhibition efficiency. researchgate.netresearchgate.net

Commonly used modeling techniques include Multiple Linear Regression (MLR), Genetic Algorithm-Multiple Linear Regression (GA-MLR), and machine learning approaches like Artificial Neural Networks (ANN), Gradient Boosting Regressor (GBR), and Support Vector Regression (SVR). researchgate.netresearchgate.net These models use descriptors calculated from the molecular structure, which can range from simple constitutional indices to complex quantum chemical parameters derived from methods like DFT. researchgate.net The goal is to create a robust model that can accurately predict the behavior of new, untested compounds based solely on their structure. researchgate.netresearchgate.net Recent studies have also explored supervised machine learning to predict reaction yields for related carboxylated compounds, demonstrating the expanding scope of these predictive tools. nih.govacs.org

| Model Type | Predicted Property | Compound Class | Key Descriptors Used |

|---|---|---|---|

| GA-MLR | Thermodynamic Properties (e.g., Heat Capacity, Entropy) | Pyridine Derivatives | Topological and Quantum Chemical Descriptors |

| MLR, ANN | Corrosion Inhibition Efficiency | Pyridazine Derivatives | EHOMO, ELUMO, Dipole Moment, LogP |

| MLR | Anticancer Activity (IC50) | Pyridine and Bipyridine Derivatives | Not Specified |

| GBR, SVR, KNN | Corrosion Inhibition Efficiency | Pyridine-Quinoline Compounds | Quantum Chemical Descriptors |

A critical step in QSPR modeling is validation, which ensures that the model is not only statistically sound but also has genuine predictive power. Validation is typically performed through internal and external methods.

Internal validation techniques, such as leave-one-out cross-validation (Q² or R²cv), assess the model's robustness by systematically removing one compound from the training set and predicting its value. chemrevlett.comnih.gov External validation involves using the model to predict the properties of an independent set of compounds (the test set) that were not used in model development. researchgate.net The predictive capability is then judged by statistical metrics that compare the predicted values to the experimental ones. bohrium.com

| Model | Validation Metric | Reported Value | Significance |

|---|---|---|---|

| MLR for Anticancer Activity | R2 (training set) | 0.808 | Measures goodness of fit for the training data. |

| MLR for Anticancer Activity | R2 (test set) | 0.908 | Measures predictive performance on an external dataset. |

| MLR for Anticancer Activity | Q2LOO | 0.784 | Assesses internal predictive ability through leave-one-out cross-validation. |

| PCR for Corrosion Inhibition | R2cv | 0.92 | Indicates high internal stability and predictive capability. |

| ANN for Corrosion Inhibition | R2test | 0.92 | Demonstrates strong predictive power on an external test set. |

These rigorous validation processes are essential for establishing the reliability of QSPR models for use in regulatory decision-making or for prioritizing the synthesis of new compounds. bohrium.comnih.gov

Molecular Docking Studies (focused on understanding binding interactions of derivatives with macromolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction. For derivatives of this compound, docking studies can reveal how modifications to the core structure might influence binding to a biological target.

Studies on various pyridine carboxylate and carboxamide derivatives have demonstrated their potential as inhibitors for a range of enzymes. nih.govnih.gov For example, docking simulations have been used to position pyridine-based compounds into the active sites of enzymes like urease, succinate (B1194679) dehydrogenase (SDH), and cyclooxygenase-2 (COX-2) to determine the probable binding model. nih.govmdpi.comnih.gov These studies identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the enzyme's active site. nih.gov The binding affinity is often quantified by a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. nih.gov This information is invaluable for the rational design of more potent and selective enzyme inhibitors. nih.gov

| Compound Class | Macromolecule Target | PDB ID | Key Findings |

|---|---|---|---|

| Pyridine Carboxamide Derivatives | Urease | Not Specified | Identified binding mode and interactions within the enzyme active site. |

| Pyridine Carboxamide Derivatives | Succinate Dehydrogenase (SDH) from Botrytis cinerea | 2FBW | Compound 3f showed good inhibitory effect, validated by docking. |

| Pyridine-based Thiadiazole Derivatives | Cyclooxygenase-2 (COX-2) | 1PXX | Compounds showed binding energies of -8.4 to -8.5 kcal/mol, comparable to diclofenac. |

| Thieno[2,3-d]pyrimidine Amides (with Pyridine Moiety) | Bacterial TrmD | Not Specified | Docking showed affinity comparable to or better than reference ligands. |

| Pyridine and Bipyridine Derivatives | Epidermal Growth Factor Protein | 1M17 | Used to guide the design of a novel anticancer structure based on a QSAR model. |

Advanced Applications and Research Utility of Methyl 3,4 Dichloropyridine 2 Carboxylate

Methyl 3,4-dichloropyridine-2-carboxylate as a Synthetic Building Block

The strategic placement of reactive chloro-substituents and a modifiable ester group makes this compound a highly useful starting material in organic synthesis. These functional groups serve as handles for sequential or selective chemical transformations, allowing for the efficient assembly of intricate molecular frameworks.

Precursor for Complex Heterocyclic Architectures

Dichloropyridine scaffolds are foundational in the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. Pyrazolopyridines, for instance, are a class of bicyclic heterocycles known for a wide range of biological activities, including antiviral, antimicrobial, and antitumor effects. chemmethod.com The general synthetic strategies for these molecules often involve the condensation of a substituted pyridine (B92270) with hydrazine (B178648) derivatives. chemmethod.com In this context, this compound serves as a potential precursor where its chlorine atoms can be displaced by nucleophiles to initiate cyclization reactions, leading to the formation of fused ring systems like pyrazolo[3,4-b]pyridines. mdpi.com The ester group at the C2 position can be further manipulated—for example, through hydrolysis and amidation—to introduce additional points of diversity or to participate in subsequent ring-forming steps.

Scaffold for the Development of Advanced Chemical Probes

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. nih.gov The development of effective probes requires a molecular scaffold that can be readily and systematically modified to optimize potency, selectivity, and cell permeability. nih.gov The pyridine ring is a common core structure in such molecules. The reactivity of the C-Cl bonds in this compound allows for the attachment of various functionalities, including fluorophores, affinity tags, or reactive groups for covalent labeling, through nucleophilic aromatic substitution. This adaptability makes it an attractive scaffold for creating libraries of candidate probes to investigate biological pathways and validate new drug targets.

Rational Design of Pyridine-Based Functional Molecules

Rational drug design relies on the use of versatile scaffolds that can be systematically modified to explore chemical space and optimize interactions with a biological target. The dichloropyridine core of this compound provides two distinct sites for substitution, enabling a structured approach to developing novel functional molecules for medicine and agriculture.

Diversification Strategies for Medicinal Chemistry Scaffolds

In medicinal chemistry, creating a library of analogs from a central scaffold is a key strategy for lead optimization. This compound is an ideal substrate for such diversification. The differential reactivity of the chlorine atoms at the C-3 and C-4 positions can be exploited to achieve regioselective substitution, or conditions can be tuned for double displacement. By reacting the scaffold with a wide array of nucleophiles—such as amines, thiols, and alcohols—chemists can generate a large number of derivatives with diverse physicochemical properties. This approach allows for a systematic investigation of structure-activity relationships (SAR) to identify compounds with enhanced biological activity and improved pharmacokinetic profiles.

| Nucleophile Class | Potential Functional Group Introduced | Resulting Molecular Class | Application Area |

|---|---|---|---|

| Primary/Secondary Amines (R-NH₂, R₂NH) | Amino groups (-NHR, -NR₂) | Aminopyridines | Kinase Inhibitors, GPCR Modulators |

| Alcohols/Phenols (R-OH, Ar-OH) | Ether linkages (-OR, -OAr) | Alkoxy/Aryloxypyridines | Antivirals, Anti-inflammatories |

| Thiols/Thiophenols (R-SH, Ar-SH) | Thioether linkages (-SR, -SAr) | Alkylthio/Arylthiopyridines | Enzyme Inhibitors |

| Organometallic Reagents (e.g., Suzuki, Stille coupling) | Carbon-Carbon bonds (-R, -Ar) | Aryl/Alkylpyridines | Broad Medicinal Applications |

Integration into Agrochemical Lead Compound Design

Pyridine-based compounds constitute a significant class of modern pesticides due to their high efficiency and low toxicity. agropages.com Halogenated pyridine carboxylic acids and their esters are critical intermediates in the synthesis of several commercial herbicides. For example, the herbicide halauxifen-methyl, an aryl picolinate (B1231196), is synthesized from a 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester precursor. patsnap.com Although not identical, this compound shares the core dichlorinated pyridine carboxylate structure. This structural similarity suggests its potential utility as a building block in the discovery and development of new agrochemicals, where the chlorine atoms can be substituted to introduce the desired toxophore or to modify the compound's uptake and transport properties in plants.

Fundamental Contributions to Pyridine Chemistry

The study of molecules like this compound provides valuable insights into the fundamental principles of chemical reactivity, particularly within the field of heterocyclic chemistry. Its structure is a textbook example for demonstrating the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic system.

Aromatic rings are typically unreactive toward nucleophiles, but the presence of a ring nitrogen atom and additional electron-withdrawing substituents can activate the ring for SNAr. pressbooks.pub In this compound, the pyridine nitrogen, the two chlorine atoms, and the methyl carboxylate group all withdraw electron density from the ring, making it highly electrophilic and susceptible to attack by nucleophiles. researchgate.net

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The positions on the pyridine ring are not equally reactive. Nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. vaia.com Attack at the 3-position does not allow for this stabilization, making substitution at this position less favorable. vaia.com

The regioselectivity of substitution on the this compound scaffold—i.e., whether a nucleophile will replace the chlorine at C-3 or C-4—is governed by a combination of electronic and steric factors. nih.gov While the C-4 position is electronically activated by the ring nitrogen, the electronic influence of the adjacent carboxylate and chloro substituents also plays a critical role. Studying the substitution patterns of this molecule under various conditions contributes to a deeper understanding of how multiple substituents collectively influence the regiochemical outcome of SNAr reactions on complex pyridine systems.

| Factor | Influence on SNAr Reactivity | Relevance to this compound |

|---|---|---|

| Ring Nitrogen | Strongly activates ortho (C2, C6) and para (C4) positions by stabilizing the anionic intermediate. vaia.com | Activates the C4 position for nucleophilic attack. |

| Electron-Withdrawing Substituents (EWG) | Activate the ring by withdrawing electron density and stabilizing the carbanionic intermediate. pressbooks.pub | The -CO₂CH₃ group and both -Cl atoms further activate the entire ring system. |

| Leaving Group Ability | The rate of substitution is influenced by the ability of the leaving group to depart. For halides, the order is often F > Cl ≈ Br > I in reactions where bond-breaking is not rate-limiting. nih.gov | The two chlorine atoms serve as good leaving groups for SNAr. |

| Regioselectivity | The site of nucleophilic attack is determined by the combined electronic and steric effects of all substituents. nih.gov | Provides a model to study the competition between substitution at the C3 and C4 positions. |

Understanding of Regioselectivity in Halogenated Pyridine Reactivity

The reactivity of halogenated pyridines, particularly in nucleophilic aromatic substitution (SNAr) reactions, is a subject of significant research interest. The positions of the halogen atoms and other substituents on the pyridine ring play a crucial role in determining the regioselectivity of these reactions. While specific studies on this compound are limited, the principles governing the regioselectivity of related dichloropyridine systems can provide valuable insights.

In dichloropyridine derivatives, nucleophilic attack generally occurs at the position most activated by the electron-withdrawing nitrogen atom and other substituents. For instance, in 2,4-dichloropyridines, the C4 position is typically more reactive towards nucleophiles than the C2 position. stackexchange.comacs.org This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. stackexchange.com However, the presence of other substituents can alter this selectivity.

The regioselectivity in the reactions of 3,4-pyridynes, which are highly reactive intermediates, is influenced by the aryne distortion model. nih.govescholarship.org Substituents on the pyridine ring can induce a distortion in the pyridyne intermediate, thereby directing the incoming nucleophile to a specific position. nih.govescholarship.org For example, electron-withdrawing groups can polarize the triple bond of the pyridyne, favoring nucleophilic attack at a particular carbon atom. nih.gov

In the case of this compound, the chlorine atoms at the C3 and C4 positions, along with the methyl carboxylate group at the C2 position, create a unique electronic environment. The electron-withdrawing nature of the chlorine atoms and the carboxylate group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The interplay of electronic and steric effects of these substituents is expected to dictate the regioselectivity of its reactions.

The following table summarizes the observed regioselectivity in various dichloropyridine systems, which can be used to infer the potential reactivity of this compound.

| Dichloropyridine Derivative | Position of Nucleophilic Attack | Influencing Factors |

| 2,4-Dichloropyridines | C4 > C2 | Greater stabilization of Meisenheimer intermediate at C4. stackexchange.comacs.org |

| 2,6-Dichloropyridines | Varies with substituent at C3 | Steric and electronic effects of the C3 substituent. researchgate.net |

| 3,5-Dichloropyridazines | C5 | Ligand-controlled palladium-catalyzed cross-coupling. nih.gov |

| 4,6-Dichloronicotinonitrile | C2 | Palladium-catalyzed amination with specific ligands. thieme-connect.com |

Based on these general principles, it can be postulated that in nucleophilic aromatic substitution reactions of this compound, the relative reactivity of the C3 and C4 positions would be influenced by the nature of the nucleophile and the reaction conditions.

Insights into Structure-Reactivity Relationships in Heteroaromatic Systems

The study of this compound and its analogs contributes to a deeper understanding of structure-reactivity relationships in heteroaromatic systems. The electronic properties of the pyridine ring are significantly perturbed by the number, type, and position of its substituents.

The nitrogen atom in the pyridine ring is electronegative, leading to an electron-deficient π-system. This inherent electronic property makes pyridines less reactive than benzene (B151609) in electrophilic aromatic substitution and more susceptible to nucleophilic attack. The presence of two chlorine atoms and a methyl carboxylate group in this compound further enhances this electron deficiency.

The relationship between the structure of substituted pyridines and their reactivity can be quantified through various experimental and computational methods. For instance, the regioselectivity of nucleophilic substitution reactions can be correlated with parameters such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com In many cases, the carbon atom with the highest LUMO coefficient is the most susceptible to nucleophilic attack. mdpi.com

Furthermore, the steric effects of substituents can play a significant role in determining reactivity. Bulky groups can hinder the approach of a nucleophile to an adjacent reaction center, thereby influencing the regioselectivity of the reaction. researchgate.net In this compound, the methyl carboxylate group at the C2 position could sterically influence reactions at the C3 position.

The following table presents data on how different substituents on a pyridine ring can affect its reactivity, providing a framework for understanding the behavior of this compound.

| Substituent | Position | Effect on Reactivity |

| Electron-donating group (e.g., -NH2, -OR) | C6 on a 2,4-dichloropyrimidine | Favors nucleophilic attack at C2 over C4. wuxiapptec.com |

| Electron-withdrawing group (e.g., -CN, -CF3) | C3 on a 2,6-dichloropyridine | Favors nucleophilic attack at C6 over C2. researchgate.net |

| Bulky substituent | C3 on a 2,6-dichloropyridine | Induces regioselectivity towards the 6-position. researchgate.net |

| Carboxylate group | C3 on a 2,6-dichloropyridine | Favors nucleophilic attack at C2 over C6. researchgate.net |

These structure-reactivity relationships are crucial for designing synthetic routes to complex molecules and for the development of new functional materials and biologically active compounds. The study of well-defined molecules like this compound, even if primarily through analogy to more studied compounds, allows for the refinement of predictive models of chemical reactivity in heteroaromatic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3,4-dichloropyridine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or esterification under reflux conditions. For example, analogous syntheses (e.g., thianaphthene derivatives) use catalysts like piperidine and polar solvents (e.g., methanol or ethanol) to drive the reaction . Optimization includes varying reaction time, temperature (e.g., 20 h reflux), and catalyst concentration. Recrystallization from methanol or ethanol is recommended for purification, as demonstrated in similar ester syntheses yielding >85% purity . Monitoring via TLC or HPLC ensures minimal side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methyl ester at δ ~3.7 ppm, aromatic protons at δ 6.5–8.5 ppm). Coupling constants (e.g., Hz for diastereotopic protons) confirm stereochemistry .

- IR : Strong carbonyl stretches (~1730 cm) validate ester formation .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What are the critical steps in crystallographic structure determination of this compound using programs like SHELX?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction. Ensure crystal quality (no twinning) for accurate intensity data.

- Structure Solution : Employ direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination .

- Refinement : SHELXL refines positional and thermal parameters. Address disorder by splitting sites or applying restraints .

- Validation : Check R-factors (<5%), residual electron density, and CIF validation reports.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or crystal structures)?

- Methodological Answer :

- NMR Discrepancies : Compare DFT-calculated shifts (accounting for solvent effects) with experimental data. Adjust computational models (e.g., solvation via COSMO) .

- Crystallographic Mismatches : Validate unit cell parameters against simulated PXRD patterns. Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .

Q. What strategies are recommended for addressing low yields or side product formation during synthesis?

- Methodological Answer :

- Side Products : Identify via LC-MS or F NMR (if fluorinated intermediates). Optimize stoichiometry (e.g., 1:1 molar ratios) and use inert atmospheres to suppress oxidation .

- Low Yields : Screen solvents (DMF for polar intermediates, toluene for high-temperature reactions) or employ microwave-assisted synthesis to reduce reaction time.

Q. How should researchers design experiments to investigate the reactivity of the dichloro substituents in further functionalization reactions?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Test reactions with amines or alkoxides under varying temperatures (25–100°C). Monitor dechlorination via halide-specific electrodes .

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura with boronic acids. Optimize catalysts (e.g., Pd(PPh)) and bases (KCO) in degassed solvents .

Q. What are the best practices for presenting complex data (e.g., crystallographic or spectroscopic) in publications?

- Methodological Answer :

- Figures : Use color-coded thermal ellipsoids (30% probability) for crystal structures. Avoid overcrowding spectra; highlight key peaks with annotations .

- Tables : Summarize crystallographic data (space group, Z-value) and refinement statistics (R, GooF) .

- Compliance : Adhere to journal guidelines (e.g., limited chemical structures in graphics, no compound-specific labels like "4b") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.